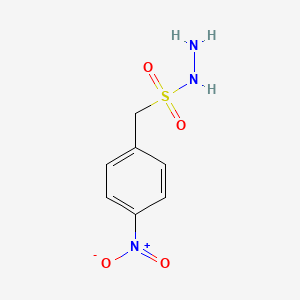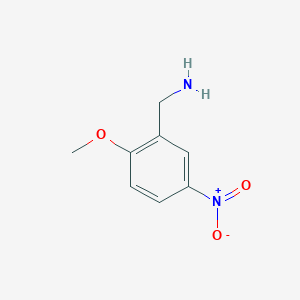![molecular formula C10H6ClN5 B1417303 6-氯-3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1094260-38-4](/img/structure/B1417303.png)
6-氯-3-吡啶-3-基[1,2,4]三唑并[4,3-b]哒嗪
描述
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the larger family of triazolopyridazine derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
作用机制
Target of Action
The primary targets of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine are a variety of enzymes and receptors in the biological system . This compound is capable of binding with these targets, thereby showing versatile biological activities .
Mode of Action
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by inhibiting their activities. For instance, it acts as an inhibitor of mitogen-activated protein (MAP) kinases . This interaction results in changes in the biological activities of these targets, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine are primarily those involving its targets. For example, the inhibition of MAP kinases can affect the MAPK/ERK pathway, which plays a crucial role in regulating cell growth and differentiation .
Result of Action
The molecular and cellular effects of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine’s action are primarily due to its inhibitory effects on its targets. For instance, the inhibition of MAP kinases can lead to decreased cell growth and differentiation . Additionally, some derivatives of this compound have shown excellent antiproliferative activities against certain cancer cell lines .
生化分析
Biochemical Properties
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to interact with enzymes such as carbonic anhydrase, cholinesterase, and phosphodiesterase . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the enzyme’s catalytic efficiency, affecting various metabolic pathways.
Cellular Effects
The effects of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibitory action on phosphodiesterase can lead to altered levels of cyclic nucleotides, impacting cell signaling pathways such as the cAMP and cGMP pathways. Additionally, changes in gene expression can result from the compound’s interaction with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, leading to enzyme inhibition . This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme. These interactions can result in changes in gene expression, either by directly affecting transcription factors or through secondary messengers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained enzyme inhibition, affecting cellular processes such as metabolism and signaling.
Dosage Effects in Animal Models
The effects of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect.
Metabolic Pathways
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound’s inhibitory action on enzymes such as carbonic anhydrase and cholinesterase can affect metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, localization to the nucleus can affect gene expression, while distribution to the cytoplasm can impact metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol, followed by refluxing at 80°C for several hours . This method ensures the formation of the desired triazolopyridazine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially modifying its biological activity.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, potentially enhancing or modifying the compound’s biological activity.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and molecular interactions similar to those of triazolopyridazine derivatives.
Uniqueness
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine stands out due to its dual inhibitory action on c-Met and Pim-1 kinases, which is not commonly observed in similar compounds. This dual inhibition enhances its potential as a therapeutic agent in cancer treatment, providing a unique mechanism of action that targets multiple pathways involved in tumor growth and survival .
属性
IUPAC Name |
6-chloro-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-4-9-13-14-10(16(9)15-8)7-2-1-5-12-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJDJWZWKXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655534 | |
| Record name | 6-Chloro-3-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094260-38-4 | |
| Record name | 6-Chloro-3-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)


![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)


amine](/img/structure/B1417242.png)
